2-Mercaptobenzimidazole
Overview
Description
2-Mercaptobenzimidazole is an organosulfur compound with the chemical formula C₇H₆N₂S. It is a white solid that has been extensively studied for its various applications, particularly as a corrosion inhibitor . The compound is characterized by a benzimidazole ring with a mercapto (thiol) group at the second position, making it a thiourea derivative .
Mechanism of Action
- Its primary target is related to its role as a corrosion inhibitor . Specifically, MBI has been investigated for its ability to inhibit corrosion in various systems.
- The inhibition effect results in increased overpotential for hydrogen evolution, hindering the corrosion process .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
2-Mercaptobenzimidazole can interact with various biomolecules. For instance, it has been found to interact with the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD), forming a complex through hydrogen bonds and van der Waals forces . This interaction causes some microenvironmental and secondary structure changes in Cu/ZnSOD .
Cellular Effects
The interaction of this compound with Cu/ZnSOD can result in the inhibition of Cu/ZnSOD activity This suggests that this compound can influence cell function by modulating the activity of key enzymes
Molecular Mechanism
At the molecular level, this compound binds into the Cu/ZnSOD interface of two subdomains, causing changes in the enzyme’s structure and function . This binding interaction could potentially lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a protective film formed by this compound on an aluminum alloy surface maintained 65% inhibiting efficiency after one day, but this efficiency dropped to 21% after 14 days due to electrolyte ingress .
Transport and Distribution
The compound’s ability to form a protective film on metal surfaces suggests that it may be capable of localizing to specific areas within a system .
Subcellular Localization
Given its ability to interact with enzymes such as Cu/ZnSOD , it’s possible that the compound may localize to areas of the cell where these enzymes are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptobenzimidazole can be synthesized through several methods:
- Reaction with thiophosgene in chloroform .
- Heating with aqueous potassium thiocyanate , where 2-aminophenylthiourea is a by-product .
- Heating the hydrochloride with thiourea to 170-180°C .
Condensation of o-phenylenediamine with carbon disulfide: in an alkaline alcoholic solution.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of o-phenylenediamine with carbon disulfide in an alkaline medium, followed by purification processes to obtain the pure compound .
Chemical Reactions Analysis
2-Mercaptobenzimidazole undergoes various chemical reactions, including:
- Oxidation: It can be oxidized to form disulfides.
- Reduction: The compound can be reduced to form the corresponding thiol.
- Substitution: It reacts with metals to form metal-mercaptobenzimidazole complexes .
Common Reagents and Conditions:
- Oxidizing agents such as hydrogen peroxide for oxidation reactions.
- Reducing agents like sodium borohydride for reduction reactions.
- Metal salts for substitution reactions to form metal complexes .
Major Products:
- Disulfides from oxidation.
- Thiols from reduction.
- Metal complexes from substitution reactions .
Scientific Research Applications
2-Mercaptobenzimidazole has a wide range of applications in scientific research:
- Chemistry: Used as a ligand in coordination chemistry to form complexes with metals .
- Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules .
- Medicine: Explored for its antimicrobial, antifungal, and anticancer properties .
- Industry: Employed as a corrosion inhibitor for metals and as an intermediate in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
2-Mercaptobenzimidazole is similar to other thiourea derivatives such as:
- 2-Mercaptoimidazole: Also a thiourea derivative with similar corrosion inhibition properties .
- 2-Mercaptobenzothiazole: Another thiourea derivative used as a corrosion inhibitor and in rubber vulcanization .
Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit a broad range of biological activities .
Properties
IUPAC Name |
1,3-dihydrobenzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYGUUIMTVXNW-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Related CAS |
3030-80-6 (zinc[2:1] salt) | |
Record name | 2-Benzimidazolethiol | |
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DSSTOX Substance ID |
DTXSID9025536 | |
Record name | 2-Mercaptobenzimidazole | |
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Molecular Weight |
150.20 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-mercaptobenzimidazole appears as white to yellow crystals or cream colored powder. Slight odor. (NTP, 1992), Glistening solid; [Merck Index] White to yellow or cream solid with a mild odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Record name | 2-Benzimidazolethiol | |
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Solubility |
>22.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992) | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Density |
1.42 (NTP, 1992) - Denser than water; will sink | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Vapor Pressure |
30.2 mmHg at 142 °F (NTP, 1992), 0.00000466 [mmHg] | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Record name | 2-Benzimidazolethiol | |
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CAS No. |
583-39-1 | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Record name | 2-Mercaptobenzimidazole | |
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Record name | 2-Mercaptobenzimidazole | |
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Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro- | |
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Record name | 2-Mercaptobenzimidazole | |
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Record name | 2-BENZIMIDAZOLETHIOL | |
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Melting Point |
577 to 579 °F (NTP, 1992) | |
Record name | 2-MERCAPTOBENZIMIDAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that 2-mercaptobenzimidazole derivatives can inhibit key enzymes involved in inflammation, such as 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2) []. By inhibiting these enzymes, these derivatives effectively reduce the production of pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandins [].
A: Yes, certain this compound derivatives, like MBAA5, have demonstrated an ability to inhibit gastric H+/K+ ATPase []. This enzyme plays a crucial role in gastric acid secretion, and its inhibition contributes to gastroprotective effects.
A: this compound forms a protective film on metal surfaces by chemisorption. It reacts with the metal, forming copper 2-mercaptobenzimidazolates in the case of copper, which effectively prevent corrosive agents from reaching the metal surface [].
ANone: The molecular formula of this compound is C7H6N2S, and its molecular weight is 150.20 g/mol.
ANone: Researchers utilize a range of spectroscopic methods for structural characterization:
- FTIR: Identifies functional groups based on their characteristic vibrations [, , , , , ].
- NMR (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure [, , , , , ].
- UV-Visible Spectroscopy: Analyzes the absorption and transmission of light through the compound, offering insights into its electronic structure [, ].
A: Studies show that the inhibition efficiency of this compound decreases with increasing temperature []. This behavior suggests that the adsorption of the compound on the metal surface is weakened at higher temperatures.
A: Research indicates that 2-MBI promotes adhesion by undergoing a ring-opening reaction with epoxy groups present in materials like epoxy resins []. This reaction leads to the formation of a strong interfacial layer that enhances the adhesion between the epoxy resin and metallic surfaces like copper and iron.
A: In the two-phase catalyzed S-substitution reaction of this compound, low KOH concentration favors the selective substitution of the hydrogen atom attached to the sulfur atom with α-bromo-m-xylene []. This selectivity is crucial for controlling the reaction outcome and obtaining the desired product.
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